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Compound of Interest

Compound Name: Buflomedil

Cat. No.: B1668037 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Buflomedil is a vasoactive drug, primarily used in the management of symptoms associated

with peripheral arterial disease. This technical guide provides a comprehensive overview of its

synthesis and chemical properties, tailored for researchers and professionals in drug

development. The document details synthetic routes, experimental protocols, and key chemical

characteristics, including solubility, stability, and its mechanism of action as an alpha-

adrenoceptor antagonist. All quantitative data is presented in clear, tabular formats, and key

pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of its

chemical and pharmacological profile.

Chemical Properties of Buflomedil
Buflomedil, with the IUPAC name 4-(Pyrrolidin-1-yl)-1-(2,4,6-trimethoxyphenyl)butan-1-one, is

most commonly used in its hydrochloride salt form. Its fundamental chemical and physical

properties are summarized below.
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Property Value Reference

Molecular Formula C₁₇H₂₅NO₄ [1]

Molecular Weight 307.38 g/mol [2]

Melting Point (HCl salt) 192-193 °C [3]

Appearance White to Off-White Solid [4]

Solubility
The solubility of Buflomedil hydrochloride in various solvents is a critical parameter for its

formulation and analytical characterization.

Solvent Solubility Notes Reference

Water
63 mg/mL (183.22

mM)

Sonication is

recommended. Freely

soluble.

[5],

Ethanol 7 mg/mL (20.36 mM)

Sonication is

recommended.

Soluble.

,

DMSO
50 mg/mL (145.41

mM)

Sonication is

recommended.

Acetone Very slightly soluble -

Stability
Buflomedil is susceptible to degradation under certain conditions, particularly in acidic

environments. Stability indicating methods, such as spectrophotometry and chromatography,

have been developed to monitor its degradation. Under acidic conditions, Buflomedil can

degrade to form a pyrrolidinium salt.

Synthesis of Buflomedil
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The synthesis of Buflomedil can be achieved through several routes. Two prominent methods

are detailed below.

Synthesis via Hoesch Reaction
A common and effective method for synthesizing Buflomedil is through the Hoesch reaction,

which involves the acylation of 1,3,5-trimethoxybenzene.

Reaction Scheme:

1,3,5-trimethoxybenzene + 4-pyrrolidinobutyronitrile --(HCl, Chlorobenzene)--> Buflomedil

This reaction utilizes the electron-rich nature of 1,3,5-trimethoxybenzene to undergo acylation

with 4-pyrrolidinobutyronitrile in the presence of gaseous hydrochloric acid as a catalyst and

chlorobenzene as the solvent.

Synthesis from 4-chloro-1-(2,4,6-trimethoxyphenyl)
butanone
An alternative synthesis route involves the reaction of 4-chloro-1-(2,4,6-trimethoxyphenyl)

butanone with pyrrolidine. This method has been described in a patent and offers a good yield

and purity.

Experimental Protocol:

Reactants:

4-chloro-1-(2,4,6-trimethoxyphenyl) butanone: 50g

Pyrrolidine (tetramethyleneimine): 20g

Cyclohexane: 400g

Sodium iodide: 0.85g (Catalyst)

Procedure:
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In a 1000ml reaction flask, add 50g of 4-chloro-1-(2,4,6-trimethoxyphenyl) butanone, 20g

of pyrrolidine, 400g of cyclohexane, and 0.85g of sodium iodide.

Heat the mixture to reflux and maintain the insulation reaction for 9 hours.

After the reaction is complete, cool the mixture to below 35 °C.

Wash the organic layer three times with 150ml of 20% sodium chloride solution.

Concentrate the organic layer under reduced pressure to obtain Buflomedil.

Yield and Purity:

Yield: 51.12g (91%)

Purity (by HPLC): 98.3%

A similar synthesis starting from methyl 4-chlorobutyrate has also been reported, with an

overall yield of 75.7%.

Mechanism of Action and Signaling Pathways
Buflomedil's primary pharmacological effect is vasodilation, which is achieved through its

action as a nonselective alpha-adrenergic receptor antagonist. By blocking these receptors,

Buflomedil prevents the vasoconstrictive effects of catecholamines like norepinephrine,

leading to the relaxation of vascular smooth muscle and increased blood flow.

Furthermore, Buflomedil has been shown to enhance intracellular cyclic AMP (cAMP) levels in

human keratinocytes. This can occur either through the stimulation of adenyl-cyclase or the

inhibition of phosphodiesterase. An increase in cAMP contributes to various cellular responses,

including smooth muscle relaxation.

Alpha-Adrenergic Receptor Antagonism
The diagram below illustrates the general signaling pathway of alpha-1 adrenergic receptors,

which Buflomedil antagonizes.
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Alpha-1 Adrenergic Receptor Signaling Pathway and Buflomedil's Point of Inhibition.

Regulation of Intracellular cAMP
The following diagram illustrates how Buflomedil can influence intracellular cAMP levels,

leading to vasodilation.
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Buflomedil's dual mechanism for increasing intracellular cAMP levels.

Analytical Methods
The purity and concentration of Buflomedil and its formulations are typically determined using

high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC). These

methods are also crucial for stability studies, allowing for the separation and quantification of

Buflomedil from its degradation products. A reversed-phase ion-pair HPLC method has been

described for the determination of Buflomedil hydrochloride in pharmaceutical formulations.

Conclusion
This technical guide has provided a detailed overview of the synthesis and chemical properties

of Buflomedil. The synthetic routes presented, particularly the method starting from 4-chloro-1-

(2,4,6-trimethoxyphenyl) butanone, offer high yields and purity suitable for pharmaceutical

production. The chemical properties, including solubility and stability, are crucial for formulation

development. The mechanism of action, centered on alpha-adrenergic receptor antagonism

and modulation of cAMP levels, provides a clear basis for its vasodilatory effects. The

information and diagrams presented herein are intended to be a valuable resource for

researchers and professionals working on the development and analysis of Buflomedil and

related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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